N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13467003
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3 |
| Standard InChI Key | CXNJQWUYSLZOAI-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1CCN(C1)CCN |
| Canonical SMILES | CC(=O)N(C)C1CCN(C1)CCN |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉N₃O | |
| Molecular Weight | 185.27 g/mol | |
| SMILES Notation | CC(=O)N(C)C1CCN(C1)CCN | |
| CAS Number | Not publicly disclosed |
Synthesis and Production Methods
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves multi-step organic reactions, typically starting from pyrrolidine derivatives. Industrial-scale production employs automated reactors to optimize yield and purity .
Key Synthetic Routes
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Amination of Pyrrolidine:
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Continuous Flow Chemistry:
Challenges in Synthesis
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Byproduct Formation: Competing reactions at the pyrrolidine nitrogen require careful stoichiometric control.
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Purification: Chromatography or recrystallization is essential to isolate the target compound from structural analogs .
Comparative Analysis with Structural Analogs
The compound’s activity is contextualized against related molecules (Table 2).
Key Observations:
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